molecular formula C15H9ClFN3O3 B2408942 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate CAS No. 454176-80-8

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2408942
CAS No.: 454176-80-8
M. Wt: 333.7
InChI Key: BVIPUMYXRFUVHD-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate is a synthetic compound featuring the 4-oxobenzo[d][1,2,3]triazin core, a scaffold recognized for its diverse biological potential in medicinal chemistry research. This specific derivative is of significant interest for investigating new therapeutic agents, particularly in the fields of neuroscience and oncology. Compounds based on the 4-oxobenzo[d][1,2,3]triazin structure have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research . These inhibitors are known to function via a mixed-type inhibition mode, simultaneously engaging with both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme, which can help in reducing the accumulation of amyloid-beta plaques . Furthermore, novel derivatives incorporating the 1,2,3-triazin moiety have shown promising neuroprotective effects against oxidative stress-induced cellular damage in neuronal models . Beyond neurological applications, structurally related piperidine-2,6-dione derivatives containing the 1,2,3-triazin group are also being explored for their antineoplastic properties, indicating the scaffold's utility in cancer research . The incorporation of the 2-chloro-6-fluorobenzoate ester in this molecule may influence its pharmacokinetic properties and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective research compounds for these target pathways.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O3/c16-10-5-3-6-11(17)13(10)15(22)23-8-20-14(21)9-4-1-2-7-12(9)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPUMYXRFUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps include the introduction of the benzoate ester group and the halogenation to incorporate chlorine and fluorine atoms. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent and Functional Group Analysis

The compound shares structural motifs with sulfonylurea herbicides and triazine-based pesticides. Below is a comparative analysis with selected analogs:

Compound Name Benzoate Substituents Triazine Substituents Key Functional Groups Potential Applications
Target Compound 2-Cl, 6-F 4-oxobenzo-triazinone Ester, ketone, halogen Agrochemicals, pharmaceuticals
Metsulfuron-methyl SO₂NHCONH- 4-methoxy, 6-methyl-1,3,5-triazinyl Sulfonylurea, methoxy Herbicide
Triflusulfuron-methyl SO₂NHCONH- 4-(dimethylamino), 6-trifluoroethoxy Sulfonylurea, trifluoroethoxy Herbicide
Ethametsulfuron-methyl SO₂NHCONH- 4-ethoxy, 6-methylamino Sulfonylurea, ethoxy Herbicide

Key Observations:

  • The target compound lacks the sulfonylurea bridge (SO₂NHCONH-) common in commercial herbicides, which is critical for acetolactate synthase (ALS) enzyme inhibition . Its triazinone core may instead interact with biological targets via hydrogen bonding (ketone group) or π-π stacking (aromatic systems).
  • Halogen positioning: The 2-Cl and 6-F substituents on the benzoate ring may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
2.2 Spectral and Physicochemical Properties

While direct spectral data for the target compound are unavailable, comparisons can be inferred from structurally related molecules:

  • 1H-NMR: The aromatic protons of the 2-chloro-6-fluorobenzoate moiety are expected to resonate as a multiplet (δ 7.3–7.8 ppm), with distinct coupling patterns due to Cl/F ortho and para effects. The methylene group (CH₂O) linking the ester and triazinone may appear as a singlet near δ 5.2 ppm .
  • 13C-NMR: The ketone carbonyl (C=O) in the triazinone ring would resonate at δ 170–180 ppm, while ester carbonyls typically appear at δ 165–170 ppm .

Solubility and Stability:

  • The triazinone ring may improve water solubility compared to non-oxidized triazines (e.g., 1,3,5-triazines) due to polar ketone interactions.
  • Hydrolytic stability of the ester linkage is likely higher than sulfonylureas, which are prone to degradation in acidic/basic conditions .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate is a novel synthetic derivative belonging to the class of triazine compounds. Its unique structure incorporates a triazinone core with a chloro-fluorobenzoate moiety, which is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Targets and Pathways:

  • Acetylcholinesterase (AChE) Inhibition: The compound has shown potential as an AChE inhibitor, which can increase acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission. This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer's.
  • Anticancer Activity: Preliminary studies indicate that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including the inhibition of growth factors and enzymes involved in tumor progression.

Biological Activity Data

Biological ActivityObserved EffectReference
AChE InhibitionEnhanced acetylcholine levels
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacterial growth

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study investigated the neuroprotective properties of triazine derivatives similar to this compound. Results indicated significant inhibition of AChE activity, which correlated with improved cognitive function in animal models of Alzheimer's disease.
  • Anticancer Properties:
    Research involving various cancer cell lines demonstrated that compounds with a similar triazinone structure could inhibit cell growth by targeting specific pathways such as apoptosis and cell cycle regulation. The presence of halogen atoms was found to enhance their binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Activity:
    The compound exhibited antimicrobial properties against several bacterial strains, suggesting its potential utility as an antibacterial agent. This activity was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Q & A

Q. Methodology :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ester linkage integrity .
    • LC-MS : Confirm molecular weight and purity (>95%) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., for analogs like triazolo-thiadiazines) .

Basic: How to screen its biological activity in preliminary studies?

Q. Methodology :

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Fluorogenic assays for kinases or proteases, given the triazinone scaffold’s affinity for ATP-binding pockets .

Advanced: How to optimize reaction conditions for higher yield?

Q. Methodology :

Parameter Optimal Condition Impact on Yield Reference
SolventDMF or ChloroformEnhances solubility
CatalystTriethylamineAccelerates coupling
Temperature60–80°CBalances kinetics
Reaction Time12–24 hoursEnsures completion

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Substituent Variation : Modify the fluorobenzoate or triazinone groups (e.g., replace Cl/F with Br/NO₂) to assess electronic effects .
  • Bioisosteric Replacement : Substitute the triazinone with triazole or pyridazine rings to probe steric tolerance .

Q. Example SAR Table :

Modification Biological Effect Reference
2-Cl → 2-NO₂Increased antimicrobial activity
Triazinone → TriazoleReduced cytotoxicity
Fluorobenzoate → ThiadiazoleEnhanced enzyme inhibition

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Q. Methodology :

  • Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to identify conformational flexibility .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable conformers and reconcile spectral discrepancies .

Advanced: What computational strategies predict its target interactions?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DHFR) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Advanced: How to assess stability under physiological conditions?

Q. Methodology :

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor via HPLC .
    • Thermal Stability : TGA/DSC to determine decomposition thresholds .
    • Light Sensitivity : UV-vis spectroscopy post-UV exposure .

Advanced: What mechanistic pathways govern its reactivity?

Q. Methodology :

  • Electrophilic Substitution : The triazinone core undergoes regioselective attack at the 4-oxo position .
  • Ester Hydrolysis : Base-catalyzed cleavage of the benzoate ester (e.g., NaOH/MeOH) .
  • Radical Pathways : Initiate C–H functionalization using AIBN as a radical initiator .

Advanced: How to evaluate synergistic effects with other therapeutics?

Q. Methodology :

  • Combination Index (CI) : Use CompuSyn to quantify synergy with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole) .
  • In Vivo Models : Murine infection studies with co-administered drugs to assess efficacy enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.